3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzothiazole moiety, and an oxazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be formed by the cyclization of an α-haloketone with an amide or nitrile.
Coupling Reactions: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Dihydro-oxazole derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one: This compound shares a methoxyphenyl group but differs in the core structure.
2-amino-5-bromo-6-phenylpyrimidin-4-ol: This compound has a benzothiazole-like structure but differs in the functional groups and overall framework.
Uniqueness
3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is unique due to its combination of a methoxyphenyl group, benzothiazole moiety, and oxazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-20-15-8-5-13(9-18(15)26-11)21-19(23)17-10-16(22-25-17)12-3-6-14(24-2)7-4-12/h3-10H,1-2H3,(H,21,23) |
InChI Key |
IXIVSAGZXZSMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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